5-Chloroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloroisoquinoline involves several approaches, including the electrodimerization of quinoline derivatives and the use of specific catalysts for arylation processes. For example, the electrodimerization of 5-chloro- and 5,7-dichloro-8-hydroxyquinoline in basic media has been explored, highlighting the dimerization mechanism of these compounds under varying conditions (Claret et al., 1987). Additionally, the first synthesis of 5-Chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol through Pd-catalyzed arylation demonstrates an efficient method for the production of chloroquinoline derivatives (Sakee & Grigg, 2009).
Molecular Structure Analysis
The molecular structure of 5-Chloroisoquinoline and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. The structural characterization of lanthanide perchlorate complexes of 4-chloroquinoline-1-oxide and 5-chloroisoquinoline-2-oxide, for instance, provides detailed insights into the coordination behavior and molecular geometry of these compounds (Navaneetham et al., 1987).
Chemical Reactions and Properties
5-Chloroisoquinoline participates in a variety of chemical reactions, including cyclization and complexation, which significantly influence its chemical properties. The synthesis and properties of 5-Chloro-8-hydroxyquinoline-substituted azacrown ethers highlight the compound's ability to form highly metal ion-selective complexes, showcasing its remarkable affinities towards specific metal ions (Bordunov et al., 1996).
Physical Properties Analysis
The physical properties of 5-Chloroisoquinoline, such as its luminescent properties, have been investigated in relation to its potential applications. The dependence of the luminescent properties of metal ion complexes of 5-Chloro-8-hydroxyquinoline appended diaza-18-crown-6 on pH demonstrates the compound's suitability as a chemosensor for various metal ions (Prodi et al., 2001).
Chemical Properties Analysis
The chemical properties of 5-Chloroisoquinoline, including its reactivity and interactions with other compounds, are crucial for understanding its behavior in different chemical environments. The synthesis and analyses of 1-chloro-isoquinoline, for example, provide insights into the compound's content determination and the nature of its compositions, contributing to a deeper understanding of its chemical properties (Tong Jie, 2009).
Scientific Research Applications
Cancer Treatment :
- Chloroquine, a derivative, enhances the effect of 5-fluorouracil on colon cancer cells by inhibiting autophagy and promoting cell death (Sasaki et al., 2010).
- It has shown potential in sensitizing cancer cells to ionizing radiation and chemotherapeutic agents, thereby enhancing the efficacy of conventional cancer therapies (Solomon & Lee, 2009).
- Chloroquine sensitizes breast cancer cells to chemotherapy independently of autophagy inhibition (Maycotte et al., 2012).
Antiviral Research :
- Chloroquine shows potential antiviral effects against various viral infections, including HIV, and may be beneficial in the clinical management of viral diseases like AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
- It has been considered for treating COVID-19 patients, based on previous antiviral research experiments (Touret & de Lamballerie, 2020).
Chemosensor for Metal Ions :
- 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ and binds it, which is potentially useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Treatment of Infectious Diseases :
- Cloxyquin (5-Chloroquinolin-8-ol) exhibits good antituberculosis activity, even against multidrug-resistant isolates (Hongmanee et al., 2006).
Neurological Research :
- Radiolabelled 123I-clioquinol (123I-CQ) is a radiopharmaceutical used for studying Aβ protein in Alzheimer's disease, showcasing high specific activity (Papazian et al., 2005).
Pharmacological Effects :
- Chloroquine-containing compounds show potential for repurposing in various infectious and noninfectious diseases, linking their antimalarial effects to cancer cell proliferation signaling pathways (Njaria et al., 2015).
Synthetic Chemistry :
- Novel acyl transfer catalysts containing isoquinoline were synthesized using D-(-)-phenylglycinol and 1-chloro-5-nitroisoquinoline, a new compound not previously reported (Chen Pei-ran, 2008).
Safety And Hazards
5-Chloroisoquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 17. It is toxic if swallowed and causes serious eye damage7. Safety measures include wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation7.
Future Directions
The future directions of 5-Chloroisoquinoline are not explicitly mentioned in the search results. However, it’s worth noting that the field of chemical research is continuously evolving, with new technologies and paradigms emerging that could potentially impact the use and study of compounds like 5-Chloroisoquinoline8.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or consult a chemistry professional.
properties
IUPAC Name |
5-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHSMEMFNSINJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279714 | |
Record name | 5-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroisoquinoline | |
CAS RN |
5430-45-5 | |
Record name | 5430-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5430-45-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.